4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of Example 31 (24) [WO2012005227] involves several steps, including the use of specific reagents and reaction conditions. The detailed synthetic routes and industrial production methods are outlined in the patent WO2012005227 . The synthesis typically involves the formation of a tetrahydrocarboline derivative, which is then subjected to further chemical modifications to achieve the desired compound .
Chemical Reactions Analysis
Example 31 (24) [WO2012005227] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Example 31 (24) [WO2012005227] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate the role of autotaxin in various physiological processes.
Medicine: It has potential therapeutic applications due to its ability to inhibit autotaxin, which is involved in various diseases such as cancer and fibrosis.
Industry: It is used in the development of new materials and products
Mechanism of Action
The mechanism of action of Example 31 (24) [WO2012005227] involves the inhibition of autotaxin (ATX, ENPP2). Autotaxin is an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological processes. By inhibiting autotaxin, Example 31 (24) [WO2012005227] reduces the production of LPA, thereby modulating its effects on cellular functions .
Comparison with Similar Compounds
Example 31 (24) [WO2012005227] is unique due to its selective inhibition of autotaxin. Similar compounds include other autotaxin inhibitors, such as:
- Example 32 (25) [WO2012005228]
- Example 33 (26) [WO2012005229]
These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN3O3/c27-19-8-7-18(22(28)13-19)14-31-23-15-30(11-9-20(23)21-2-1-10-29-25(21)31)24(32)12-16-3-5-17(6-4-16)26(33)34/h1-2,7-8,10,13,16-17H,3-6,9,11-12,14-15H2,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKGCKNRLOSDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)N2CCC3=C(C2)N(C4=C3C=CC=N4)CC5=C(C=C(C=C5)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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